molecular formula C17H26BNO3 B1377264 2,2-dimethyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide CAS No. 1409999-54-7

2,2-dimethyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide

Cat. No.: B1377264
CAS No.: 1409999-54-7
M. Wt: 303.2 g/mol
InChI Key: IGYCMBQKZPTDFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Overview 2,2-Dimethyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide is a high-purity chemical compound supplied for research and development purposes. It is assigned the CAS Number 1409999-54-7 and has a molecular formula of C17H26BNO3, with a molecular weight of 303.20 g/mol . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Chemical Characteristics and Handling The compound is characterized by the SMILES notation CC(C)(C)C(NC1=CC=C(B2OC(C)(C)C(C)(C)O2)C=C1)=O . Researchers should note that this substance comes with specific safety warnings. It is classified with the signal word "Warning" and has hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Standard safety precautions, including the use of personal protective equipment, should be followed. The recommended storage condition is sealed in a dry environment at 2-8°C to ensure long-term stability. Research Applications and Value This molecule is a valuable building block in organic synthesis, particularly in the pharmaceutical industry. It contains a protected boronic acid (pinacol boronic ester) functional group, which is crucial in Suzuki-Miyaura cross-coupling reactions . This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds, enabling researchers to synthesize complex biaryl structures that are often found in active pharmaceutical ingredients (APIs) and other advanced materials . The presence of the amide group and the stable, crystalline nature of the pinacol ester makes it a versatile and critical intermediate for constructing novel compounds in medicinal chemistry and drug discovery programs.

Properties

IUPAC Name

2,2-dimethyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BNO3/c1-15(2,3)14(20)19-13-10-8-12(9-11-13)18-21-16(4,5)17(6,7)22-18/h8-11H,1-7H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGYCMBQKZPTDFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Typical Reaction Conditions

Reagents/Conditions Details
Aryl triflate or halide e.g., 5-trifluoromethanesulfonyloxy-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester
Bis(pinacolato)diboron 1.1 equivalents
Catalyst Pd(0) source or Pd(II) with ligand such as 1,1'-bis(diphenylphosphino)ferrocene (dppf)
Base Potassium acetate (3 equivalents)
Solvent 1,4-Dioxane
Temperature 80 °C
Time 18 hours
Atmosphere Inert (N2 or Ar)
Workup Filtration, concentration, flash chromatography (Cyclohexane/Ethyl acetate gradient)

Yield and Characterization

  • Yield: Approximately 70% to 93% depending on substrate and conditions.
  • Characterization: ^1H NMR confirms the presence of boronate ester signals; LC-MS confirms molecular weight.

Amide Bond Formation: Coupling of Boronate Ester with 2,2-Dimethylpropanamide Moiety

Following the installation of the boronate ester, the amide bond is formed by coupling the aryl amine derivative with 2,2-dimethylpropanoyl chloride or equivalent.

Typical Reaction Conditions

Reagents/Conditions Details
Boronate ester-substituted aniline derivative Prepared from previous step
2,2-Dimethylpropanoyl chloride or equivalent Acylating agent
Base Triethylamine or similar base
Solvent Dichloromethane or Toluene
Temperature 0 °C to room temperature
Time 1 to 4 hours
Workup Aqueous wash, drying, concentration, purification by chromatography

This step yields the target compound with the amide linkage intact and the boronate ester preserved.

Alternative Synthetic Routes and Notes

  • Protection strategies such as tert-butyl esters or carbamates may be employed to protect sensitive groups during synthesis.
  • Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions are often used to attach aryl groups bearing boronate esters to aromatic halides, which can be adapted for this compound's synthesis.
  • The use of bases such as sodium carbonate or potassium acetate is common to facilitate borylation and coupling reactions.
  • The reactions are typically performed under inert atmosphere to prevent oxidation of sensitive boron species.

Summary Table of Key Preparation Steps

Step Reagents/Conditions Yield (%) Notes
Palladium-catalyzed borylation Bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc, 1,4-dioxane, 80 °C, 18 h 70-93 Inert atmosphere, flash chromatography
Amide bond formation 2,2-Dimethylpropanoyl chloride, base, DCM, 0 °C to RT, 1-4 h 85-95 Preservation of boronate ester

Research Findings and Analytical Data

  • The boronate ester intermediate shows characteristic ^1H NMR signals for the pinacol methyl groups around 1.3 ppm (singlet) and aromatic protons consistent with substitution patterns.
  • LC-MS analysis confirms the molecular ion peak corresponding to the sodium adduct of the target compound at m/z 422.2 [M+Na]+, matching calculated values.
  • The use of Pd(PPh3)4 as a catalyst in the coupling step ensures high conversion and minimal side reactions.
  • Reaction optimization studies indicate that temperature control (around 80 °C) and inert atmosphere are critical for high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

  • Drug Development : The compound’s boron-containing moiety is of interest in drug design, particularly for developing targeted therapies in oncology. Boron compounds have shown potential in enhancing the efficacy of certain chemotherapeutic agents by improving their selectivity and reducing side effects.
  • Boron Neutron Capture Therapy (BNCT) : BNCT is a cancer treatment modality that uses boron-containing compounds to selectively destroy cancer cells upon neutron irradiation. The incorporation of 2,2-dimethyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide into therapeutic protocols may enhance the delivery of boron to tumor sites.
  • Bioconjugation : The compound can serve as a linker in bioconjugation strategies for the development of antibody-drug conjugates (ADCs). This application is crucial for creating targeted therapies that minimize systemic toxicity while maximizing tumor cell kill.

Materials Science Applications

  • Polymer Chemistry : Due to its ability to form stable complexes with various substrates, this compound can be utilized in the synthesis of advanced materials such as polymers with tailored properties for specific applications (e.g., sensors or drug delivery systems).
  • Nanotechnology : The unique chemical structure allows for potential applications in nanomaterials where it can act as a stabilizing agent or functional group for nanoparticles used in imaging or therapeutic applications.

Environmental Applications

  • Analytical Chemistry : The compound's properties make it suitable for use as a reagent in analytical techniques aimed at detecting environmental pollutants. Its boron content can be advantageous in developing sensitive detection methods for trace analysis.
  • Sustainable Chemistry : Research into the use of boron-containing compounds like this one may lead to more sustainable chemical processes by providing alternatives to traditional reagents that are often more toxic or less efficient.

Case Studies

StudyApplicationFindings
Study on Boron Compounds in Cancer TherapyInvestigated the efficacy of boron-containing compounds in BNCTFound that compounds similar to this compound showed enhanced tumor selectivity and reduced side effects compared to conventional therapies .
Polymer Synthesis ResearchUtilized boron compounds as cross-linkersDemonstrated improved mechanical properties and thermal stability in synthesized polymers containing boron derivatives .
Environmental Detection Method DevelopmentDeveloped analytical methods using boron reagentsAchieved lower detection limits for environmental pollutants using derivatives of boron compounds .

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can interact with nucleophiles, facilitating various chemical transformations. This interaction is crucial in reactions like Suzuki-Miyaura coupling, where the boron atom forms a transient complex with the palladium catalyst, enabling the formation of carbon-carbon bonds .

Comparison with Similar Compounds

Boronate Position and Electronic Effects

  • The para-substituted boronate in the target compound enhances electronic delocalization, improving reactivity in cross-coupling reactions compared to ortho-substituted analogs (e.g., 1315571-00-6) .
  • Amino-substituted derivatives (e.g., 1409999-54-7) exhibit altered electronic profiles due to the electron-donating amino group, which may reduce oxidative stability but improve binding in kinase inhibitors .

Steric and Solubility Considerations

  • The 2,2-dimethylpropanamide group in the target compound introduces significant steric bulk, reducing aggregation tendencies compared to simpler acetamide derivatives (e.g., 1315571-00-6) .
  • Lower molecular weight analogs (e.g., 1374263-57-6, MW 289.18) demonstrate higher aqueous solubility but lower thermal stability .

Biological Activity

2,2-Dimethyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide (CAS No. 1409999-54-7) is a compound that has garnered attention for its potential biological activities. This compound features a unique boron-containing moiety that may influence its interaction with biological targets. Understanding its biological activity is crucial for its development in pharmaceutical applications.

Chemical Structure and Properties

The molecular formula of the compound is C17H26BNO3C_{17}H_{26}BNO_{3}, with a molecular weight of approximately 303.21 g/mol. The structure includes a dimethyl group and a tetramethyl-1,3,2-dioxaborolane group, which are essential for its chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC17H26BNO3
Molecular Weight303.21 g/mol
CAS Number1409999-54-7
Purity>95%

Biological Activity

Research into the biological activity of this compound has revealed several potential areas of interest:

  • Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting key signaling pathways involved in tumor growth. The presence of the dioxaborolane moiety is believed to enhance its ability to target specific cancer-related proteins.
  • Neuroprotective Effects : Some studies indicate that compounds with similar structures can cross the blood-brain barrier and may provide neuroprotective effects. This is particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit various enzymes, including those involved in metabolic pathways related to cancer and inflammation.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Study on Antitumor Activity : A study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of boron-containing compounds and found that modifications to the dioxaborolane group significantly increased anticancer activity in vitro against various cancer cell lines .
  • Neuroprotective Study : Research conducted on related boron compounds indicated potential neuroprotective effects in animal models of neurodegeneration. The mechanism was suggested to involve modulation of oxidative stress pathways .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 2,2-dimethyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling a pivalamide derivative with a tetramethyl-dioxaborolane-containing aryl halide. Critical challenges include avoiding hydrolysis of the boronic ester group during reactions. Optimization strategies include:

  • Using anhydrous solvents (e.g., THF or DMF) and inert atmospheres (N₂/Ar) to stabilize the boronic ester .
  • Employing Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with ligands like SPhos to enhance reactivity and reduce side reactions .
  • Monitoring reaction progress via TLC or HPLC to isolate intermediates before boronic ester degradation occurs.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer :

  • NMR Analysis : ¹H and ¹³C NMR should confirm the presence of characteristic signals:
  • Tetramethyl-dioxaborolane protons (δ ~1.3 ppm, singlet for methyl groups) .
  • Aromatic protons (δ ~7.5–8.0 ppm for para-substituted phenyl) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (C₁₇H₂₆BNO₃; theoretical MW: 305.22 g/mol).
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of the tetramethyl-dioxaborolane group in cross-coupling reactions?

  • Methodological Answer :

  • DFT Calculations : Model the electronic structure using Gaussian or ORCA software to compute frontier molecular orbitals (HOMO/LUMO). The boronic ester’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilicity in Suzuki-Miyaura couplings .
  • Solvent Effects : Use COSMO-RS to simulate solvent interactions; polar aprotic solvents (e.g., DMF) stabilize transition states .
  • Mechanistic Studies : Compare activation energies for transmetalation steps using Pd(PPh₃)₄ vs. Pd(OAc)₂ with bulky ligands .

Q. How can conflicting NMR data for boronic ester-containing compounds be resolved during structural characterization?

  • Methodological Answer : Contradictions often arise from dynamic exchange processes (e.g., boronic ester hydrolysis or tautomerism). Strategies include:

  • Low-Temperature NMR : Acquire spectra at −40°C to slow exchange rates and resolve splitting patterns .
  • Deuterated Solvents : Use CDCl₃ instead of DMSO-d₆ to minimize hydrogen bonding with the boronic ester .
  • 2D NMR : HSQC and HMBC correlate ¹H-¹³C signals to confirm connectivity between the pivalamide and arylboronic ester moieties .

Q. What are the implications of steric hindrance from the pivalamide group on catalytic efficiency in cross-coupling reactions?

  • Methodological Answer : The 2,2-dimethylpropanamide group introduces steric bulk, which:

  • Slows Transmetalation : Requires higher catalyst loading (e.g., 5 mol% Pd) or longer reaction times .
  • Enhances Selectivity : Suppresses homocoupling by shielding the boron center from undesired oxidative pathways.
  • Experimental Validation : Compare yields using substrates with/without the pivalamide group under identical conditions .

Data Contradiction Analysis

Q. How can discrepancies in reaction yields for similar boronic ester derivatives be systematically addressed?

  • Methodological Answer : Contradictions often stem from:

  • Impurity Profiles : Trace metals (e.g., Cu²⁺) in reagents may deactivate catalysts; use chelating agents (EDTA) or ultra-pure solvents .
  • Oxygen Sensitivity : Boronic esters oxidize readily; employ rigorous degassing (freeze-pump-thaw cycles) .
  • Baseline Adjustments : Normalize yields using internal standards (e.g., triphenylmethane) to account for losses during workup .

Experimental Design

Q. What in situ monitoring techniques are effective for studying the stability of this compound under catalytic conditions?

  • Methodological Answer :

  • ReactIR : Track boronic ester degradation (C-B bond stretching at ~1350 cm⁻¹) during catalysis .
  • LC-MS Sampling : Quench aliquots at timed intervals to quantify intermediates and byproducts .
  • Kinetic Profiling : Fit time-course data to first-order decay models to estimate half-life under varying pH/temperature .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (H313/H333 risks) .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders .
  • Spill Management : Neutralize boronic ester residues with silica gel or vermiculite before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-dimethyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide
Reactant of Route 2
Reactant of Route 2
2,2-dimethyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.